N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine
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Overview
Description
N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core, a triazine ring, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline and triazine rings, followed by the introduction of the chlorobenzyl group. Common synthetic routes may involve:
Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Triazine Ring: This step often involves the reaction of amines with cyanuric chloride under controlled temperatures.
Introduction of Chlorobenzyl Group: This can be done via nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide: Known for its pharmacological properties, including anti-inflammatory and anticancer effects.
N,N-Bis(4-Chlorobenzyl)-1h-1,2,3,4-Tetraazol-5-Amine: Studied for its interactions with beta-lactamase enzymes.
Uniqueness
N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine stands out due to its combination of a quinazoline core and a triazine ring, which imparts unique chemical and biological properties not commonly found in other similar compounds.
Properties
Molecular Formula |
C21H23ClN6 |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-6-ethyl-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C21H23ClN6/c1-3-15-6-9-19-18(10-15)14(2)25-21(26-19)27-20-23-12-28(13-24-20)11-16-4-7-17(22)8-5-16/h4-10H,3,11-13H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
ZQLVPWPYMJWMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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